
5-(Bromomethyl)-2-fluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-fluoro-1,1’-biphenyl typically involves the bromination of 2-fluoro-1,1’-biphenyl at the benzylic position. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 5-(Bromomethyl)-2-fluoro-1,1’-biphenyl may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-fluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used under mild to moderate conditions.
Major Products Formed
Nucleophilic Substitution: Substituted biphenyl derivatives with various functional groups such as azides, thiols, and ethers.
Oxidation: Benzylic alcohols and carboxylic acids.
Reduction: Methyl-substituted biphenyl derivatives.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-fluoro-1,1’-biphenyl has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-fluoro-1,1’-biphenyl involves its reactivity at the benzylic position. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. The presence of the fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)-2-fluoro-1,1’-biphenyl
- 5-(Iodomethyl)-2-fluoro-1,1’-biphenyl
- 5-(Hydroxymethyl)-2-fluoro-1,1’-biphenyl
Uniqueness
5-(Bromomethyl)-2-fluoro-1,1’-biphenyl is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom is a better leaving group than chlorine and iodine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the fluorine atom can influence the electronic properties of the compound, enhancing its stability and reactivity .
Propriétés
Numéro CAS |
83169-79-3 |
|---|---|
Formule moléculaire |
C13H10BrF |
Poids moléculaire |
265.12 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-fluoro-2-phenylbenzene |
InChI |
InChI=1S/C13H10BrF/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8H,9H2 |
Clé InChI |
LCSOBQXYYMTSBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


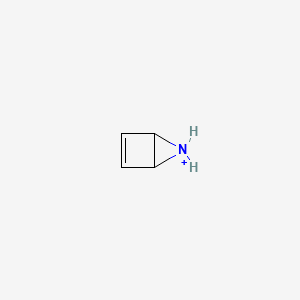
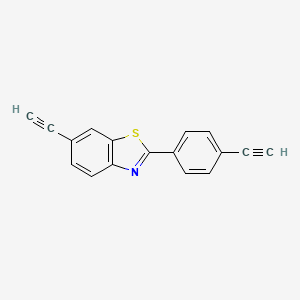
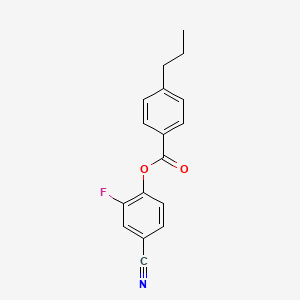
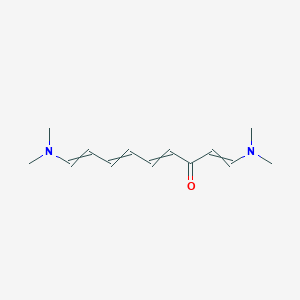




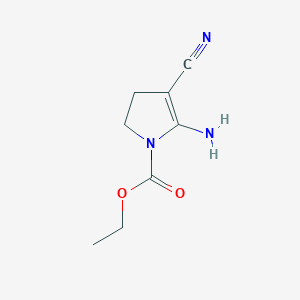
![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)

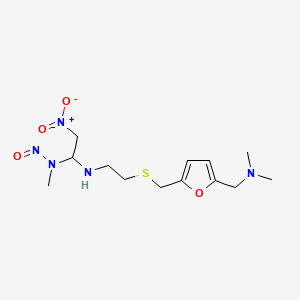
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
